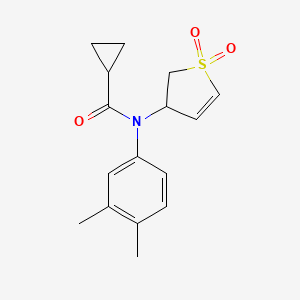

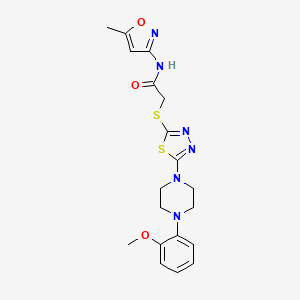

![molecular formula C17H14Cl2N2O2 B2547321 8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-16-1](/img/structure/B2547321.png)

8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been carried out in a natural acidic medium of Averrhoa bilimbi extract (ABE) under aerobic conditions at room temperature and at the reflux temperature of ethanol . This eco-friendly and economically cheap, non-toxic acidic catalytic media is obtained from a renewable resource .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been carried out in a natural acidic medium of Averrhoa bilimbi extract (ABE) under aerobic conditions at room temperature and at the reflux temperature of ethanol .Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to the chemical structure of interest often involves multistep reactions that yield derivatives with potential biological activities. For example, the synthesis of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives has been explored, showcasing a process that begins with 3-chlorobenzoic acid and involves several steps to achieve Schiff bases with antibacterial potential against both Gram-negative and Gram-positive bacteria (Rehman et al., 2016). Similarly, research into the reactivity of nitrosoimidazoles under the Cusmano-Ruccia reaction has contributed to the development of new compounds through ring-into-ring interconversions, highlighting the complexity and potential of synthetic chemistry in creating novel molecules with specific functionalities (Cosimelli et al., 2014).

Biological Activities

The derivatives of the chemical structure have been evaluated for various biological activities. This includes antimicrobial, anthelmintic, anticancer, and α-glucosidase inhibitory potential. For instance, some newly synthesized 3-Chlorobenzothiophene-2-Carbonylchloride derivatives have been tested for antimicrobial and anthelmintic activities, showing promising results (Naganagowda & Padmashali, 2010). Moreover, a novel synthetic route to 1,3,4-oxadiazole derivatives has been developed, with some compounds exhibiting potent α-glucosidase inhibitory potential, suggesting their potential as drug leads (Iftikhar et al., 2019).

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown potential antimicrobial and anticancer activities. This illustrates the multifaceted applications of derivatives related to the original compound in treating various diseases and conditions (Hafez et al., 2016).

properties

IUPAC Name |

4-chloro-10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2/c1-17-9-14(13-8-11(19)4-7-15(13)23-17)20-16(22)21(17)12-5-2-10(18)3-6-12/h2-8,14H,9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUJBPVTJFZSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)

![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)

![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)

![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)